molecular formula C20H23N3O4 B4757120 2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide

2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide

Cat. No.: B4757120
M. Wt: 369.4 g/mol
InChI Key: RCJRMOOXRMJVFZ-UHFFFAOYSA-N
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Description

2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide is a complex organic compound that features a morpholine ring, a phenoxyacetyl group, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide typically involves the following steps:

    Formation of the Morpholine Derivative: The morpholine ring is introduced through a nucleophilic substitution reaction.

    Acetylation: The phenoxyacetyl group is attached to the morpholine derivative via an acetylation reaction.

    Amidation: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Research: It is used in studies related to enzyme inhibition and receptor binding.

    Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(morpholin-4-yl)-N-(2-nitrophenyl)acetamide
  • 2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile
  • N-(1-(2-MORPHOLIN-4-YL-ETHYLCARBAMOYL)-2-PHENYL-VINYL)-BENZAMIDE

Uniqueness

2-(morpholin-4-yl)-N-{4-[(phenoxyacetyl)amino]phenyl}acetamide is unique due to its combination of a morpholine ring, phenoxyacetyl group, and acetamide linkage. This structural arrangement imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

IUPAC Name

2-morpholin-4-yl-N-[4-[(2-phenoxyacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c24-19(14-23-10-12-26-13-11-23)21-16-6-8-17(9-7-16)22-20(25)15-27-18-4-2-1-3-5-18/h1-9H,10-15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJRMOOXRMJVFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(=O)NC2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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